molecular formula C9H9N3O7 B556641 3,5-Dinitro-L-tyrosine CAS No. 17360-11-1

3,5-Dinitro-L-tyrosine

Cat. No.: B556641
CAS No.: 17360-11-1
M. Wt: 271.18 g/mol
InChI Key: SAZOSDSFLRXREA-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-L-tyrosine typically involves the nitration of L-tyrosine. The process includes the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 3,5-Dinitro-L-tyrosine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZOSDSFLRXREA-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70879760
Record name 3,5-dinitro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17360-11-1
Record name 3,5-Dinitro-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17360-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 80662
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017360111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-dinitro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70879760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dinitro-L-tyrosine
Reactant of Route 2
Reactant of Route 2
3,5-Dinitro-L-tyrosine
Reactant of Route 3
3,5-Dinitro-L-tyrosine
Reactant of Route 4
Reactant of Route 4
3,5-Dinitro-L-tyrosine
Reactant of Route 5
3,5-Dinitro-L-tyrosine
Reactant of Route 6
3,5-Dinitro-L-tyrosine
Customer
Q & A

Q1: How does 3,5-Dinitro-L-tyrosine affect thyroid hormone activity?

A: Research suggests that this compound acts as an inhibitor of deiodination, a process crucial for thyroid hormone activation and regulation. In studies using sheep thyroid tissues, this compound effectively inhibited the deiodination of 3,5-diiodo-L-tyrosine (DIT) []. This inhibitory effect was further confirmed in rats, where administration of this compound alongside radiolabeled DIT led to reduced deiodination and the emergence of an unidentified DIT metabolite in both blood and urine [].

Q2: Does the structure of this compound influence its inhibitory activity on thyroid hormone processes?

A: Yes, the specific chemical structure of this compound appears crucial for its inhibitory effects on thyroid deiodination. Studies comparing the inhibitory potential of various tyrosine derivatives revealed that the presence of nitro groups on the tyrosine structure plays a significant role []. For instance, 3-Nitro-L-tyrosine (MNT) demonstrated even greater inhibitory potency than this compound, suggesting that the number and position of nitro groups may influence the compound's interaction with the deiodination machinery [].

Q3: Beyond its inhibitory action, has this compound been explored in the development of thyroid hormone analogs?

A: Interestingly, while this compound itself acts as an inhibitor, its structural features have been exploited in the synthesis of thyroid hormone analogs []. Researchers utilized a this compound derivative as a key building block in synthesizing a series of 3′-heteroarylmethyl analogues of 3,3′,5-tri-iodo-L-thyronine (T3) []. These synthetic analogs were designed to achieve selective thyromimetic activity, potentially offering therapeutic benefits with reduced side effects compared to traditional thyroid hormone treatments [].

Q4: Are there crystallographic studies on this compound?

A: Yes, researchers have successfully determined the crystal structures of two distinct modifications of this compound []. While the abstract doesn't provide specific details about these modifications or their implications, this structural information is potentially valuable for understanding the molecule's interactions at a molecular level and could be relevant for future drug design endeavors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.